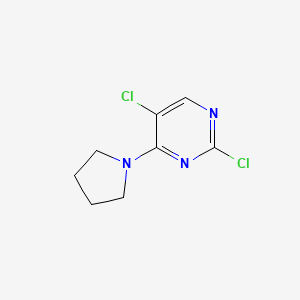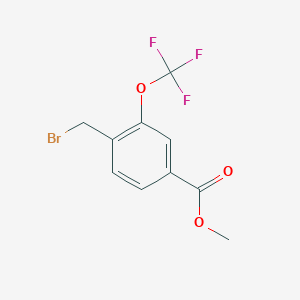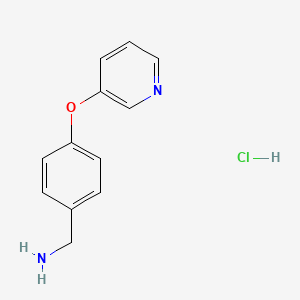
1-tert-Butyl 6-methyl 4-bromoindoline-1,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-indole-1,6-dicarboxylic acid,4-bromo-2,3-dihydro-,1-(1,1-dimethylethyl) 6-methyl ester is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom and a tert-butyl group, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indole-1,6-dicarboxylic acid,4-bromo-2,3-dihydro-,1-(1,1-dimethylethyl) 6-methyl ester typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by bromination and esterification reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1H-indole-1,6-dicarboxylic acid,4-bromo-2,3-dihydro-,1-(1,1-dimethylethyl) 6-methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted indole derivatives .
Aplicaciones Científicas De Investigación
1H-indole-1,6-dicarboxylic acid,4-bromo-2,3-dihydro-,1-(1,1-dimethylethyl) 6-methyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-indole-1,6-dicarboxylic acid,4-bromo-2,3-dihydro-,1-(1,1-dimethylethyl) 6-methyl ester involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
1H-indole-3-carboxylic acid: Another indole derivative with similar biological activities.
1H-indole-2-carboxylic acid: Known for its use in organic synthesis and medicinal chemistry.
1H-indole-5-carboxylic acid: Exhibits various pharmacological properties.
Uniqueness
1H-indole-1,6-dicarboxylic acid,4-bromo-2,3-dihydro-,1-(1,1-dimethylethyl) 6-methyl ester is unique due to the presence of the bromine atom and tert-butyl group, which can enhance its chemical reactivity and biological activity compared to other indole derivatives .
Propiedades
Fórmula molecular |
C15H18BrNO4 |
|---|---|
Peso molecular |
356.21 g/mol |
Nombre IUPAC |
1-O-tert-butyl 6-O-methyl 4-bromo-2,3-dihydroindole-1,6-dicarboxylate |
InChI |
InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(19)17-6-5-10-11(16)7-9(8-12(10)17)13(18)20-4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
COEPPAJJKPZRCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(2-Bromophenanthridin-6-yl)amino]ethanol](/img/structure/B13986038.png)






